molecular formula C42H65NO33 B117788 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside CAS No. 140694-63-9

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside

Cat. No. B117788
M. Wt: 1112 g/mol
InChI Key: PCADUOFTAUWLRD-OQPKCWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is a complex carbohydrate that has been extensively studied for its biochemical and physiological effects. This compound is commonly used in laboratory experiments to investigate the mechanisms of action of various enzymes and to explore the potential applications of complex carbohydrates in medicine and biotechnology.

Mechanism Of Action

The mechanism of action of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the hydrolysis of the glycosidic bond between the galactose residue and the maltopentaose substrate. This reaction is catalyzed by glycosidase enzymes, which cleave the bond and release the galactose molecule. The resulting product is 4-nitrophenyl-beta-D-galactopyranoside, which can be detected using spectrophotometric methods.

Biochemical And Physiological Effects

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective substrate for the measurement of glycosidase activity in biological samples. Additionally, 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been used to investigate the role of complex carbohydrates in various biological processes, including cell adhesion and signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in laboratory experiments is its high sensitivity to glycosidase activity. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside. One area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more versatile for use in different experimental settings. Additionally, researchers could investigate the potential applications of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in medicine and biotechnology, such as in the development of new diagnostic tools or therapeutic agents. Finally, further studies could be conducted to elucidate the mechanisms of action of glycosidases and the role of complex carbohydrates in biological processes.

Synthesis Methods

The synthesis of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the enzymatic glycosylation of maltopentaose with galactose. This reaction is catalyzed by the enzyme beta-galactosidase, which transfers the galactose residue from a donor molecule to the maltopentaose substrate. The resulting compound is then treated with 4-nitrophenyl-beta-D-galactopyranoside to form the final product.

Scientific Research Applications

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has numerous applications in scientific research. One of the most common uses of this compound is in the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. By using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside as a substrate, researchers can investigate the activity and specificity of various glycosidases.

properties

CAS RN

140694-63-9

Product Name

4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside

Molecular Formula

C42H65NO33

Molecular Weight

1112 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

PCADUOFTAUWLRD-OQPKCWLPSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-]

Other CAS RN

140694-63-9

synonyms

4-nitrophenyl 4(5)-O-galactosylmaltopentaoside
LG5PI
p-nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside

Origin of Product

United States

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